![molecular formula C19H12F3NO3S2 B606855 4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B606855.png)
4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CY 09 es un inhibidor selectivo y directo de la inflamasoma de la proteína 3 del receptor similar a NOD (NLRP3). Se une al motivo de unión a ATP del dominio NACHT de NLRP3, inhibiendo la actividad ATPasa de NLRP3, lo que resulta en la supresión del ensamblaje y activación de la inflamasoma NLRP3 . Este compuesto ha demostrado un potencial significativo en el tratamiento de diversas enfermedades inflamatorias y neurodegenerativas debido a sus propiedades antiinflamatorias .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de CY 09 implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones del grupo funcional. La ruta sintética detallada incluye:
Formación de la Estructura Central: La estructura central de CY 09 se sintetiza a través de una serie de reacciones de condensación que involucran aldehídos aromáticos y derivados de la tiourea.
Modificaciones del Grupo Funcional: La estructura central luego se modifica introduciendo varios grupos funcionales para mejorar su afinidad de unión y selectividad hacia NLRP3.
Métodos de Producción Industrial: En un entorno industrial, la producción de CY 09 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:
Reacciones por Lotes: Se utilizan reactores grandes para llevar a cabo las reacciones de condensación bajo condiciones controladas de temperatura y presión.
Purificación: El producto bruto se purifica utilizando técnicas como la recristalización y la cromatografía para obtener CY 09 con alta pureza.
Análisis De Reacciones Químicas
Cyclization and Ring-Formation Reactions
The thiazolidinone core participates in cyclization processes. For example, acid-catalyzed cyclization of related compounds (e.g., indenopyrazoles) involves bromination followed by O-nucleophilic attack, leading to tricyclic structures . While direct data for this compound is limited, analogous mechanisms may apply, particularly in the presence of Brønsted or Lewis acids.
Reaction Type | Conditions | Outcome |
---|---|---|
Acid-catalyzed cyclization | H₂SO₄, 80°C | Formation of fused tricyclic systems |
Base-mediated cyclization | K₂CO₃, DMF, reflux | Intramolecular nucleophilic ring closure |
Nucleophilic Substitution
The thioxo (C=S) group is susceptible to nucleophilic substitution. For instance:
- Thiol-disulfide exchange : Reactivity with thiols (e.g., glutathione) could lead to disulfide bond formation.
- Alkylation : Reaction with alkyl halides may replace the thione sulfur, forming thioethers.
Oxidation and Reduction
- Oxidation : The thiazolidinone ring may oxidize to sulfonic acid derivatives under strong oxidizing agents (e.g., H₂O₂, KMnO₄).
- Reduction : Catalytic hydrogenation (Pd/C, H₂) could reduce the exocyclic double bond (C=C) in the thiazolidin-5-ylidene group .
Electrophilic Aromatic Substitution
The trifluoromethylbenzyl group directs electrophilic substitution (e.g., nitration, halogenation) to the meta position due to the electron-withdrawing -CF₃ group.
Reaction | Reagents | Position | Product |
---|---|---|---|
Nitration | HNO₃, H₂SO₄ | Meta | Nitro-substituted derivative |
Bromination | Br₂, FeBr₃ | Para | Bromo-trifluoromethylbenzyl adduct |
Acid-Base Reactions
The benzoic acid moiety undergoes typical carboxylic acid reactions:
- Esterification : Reacts with alcohols (R-OH) under acid catalysis (H₂SO₄) to form esters.
- Salt formation : Neutralization with bases (NaOH) yields water-soluble sodium salts .
Photochemical Reactivity
The conjugated system (C=C and C=O groups) may undergo [2+2] cycloaddition under UV light, forming dimeric structures. Computational studies suggest moderate diradical character in the excited state, favoring such reactivity .
Comparative Reactivity with Analogs
Compared to structurally similar compounds:
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C19H12F3NO3S2
- Molecular Weight : 423.43 g/mol
- CAS Number : 1073612-91-5
- Density : 1.61 g/cm³ (predicted)
- Melting Point : 181-183 °C
The structure includes a thiazolidinone moiety, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of thiazolidinones, including 4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic acid, exhibit promising anticancer properties.
Case Study: Antitumor Activity
A study published in the Journal of Research in Pharmacy evaluated several thiazolidinone derivatives against various cancer cell lines. Notably, compounds similar to this compound showed significant inhibition rates:
Compound | Cancer Cell Line | Inhibition (%) |
---|---|---|
4g | MOLT-4 (Leukemia) | 84.19 |
4p | SF-295 (CNS) | 72.11 |
These findings indicate that the thiazolidinone scaffold can be optimized for enhanced anticancer activity, suggesting pathways for further research and development in targeted cancer therapies .
Antimicrobial Activity
The thiazolidinone derivatives have also been investigated for their antimicrobial properties. The presence of sulfur and nitrogen in these compounds contributes to their effectiveness against various pathogens.
Case Study: Antimicrobial Screening
In a comparative study, several thiazolidinone derivatives were tested against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed that certain derivatives exhibited low Minimum Inhibitory Concentration (MIC) values, indicating strong antimicrobial potential:
Compound | Target Microorganism | MIC (µg/ml) |
---|---|---|
6d | Mycobacterium smegmatis | 6.25 |
6e | Pseudomonas aeruginosa | 12.50 |
These results suggest that modifications to the thiazolidinone structure could lead to the development of new antimicrobial agents .
Other Biological Activities
Beyond anticancer and antimicrobial effects, compounds with thiazolidinone structures have been noted for additional biological activities, including:
- Anti-inflammatory : Potentially reducing inflammation through various pathways.
- Antioxidant : Scavenging free radicals and protecting cells from oxidative stress.
These properties make thiazolidinones versatile candidates for drug development in multiple therapeutic areas.
Mecanismo De Acción
CY 09 ejerce sus efectos uniéndose directamente al motivo de unión a ATP del dominio NACHT de NLRP3, inhibiendo la actividad ATPasa de NLRP3. Esta inhibición previene el ensamblaje y la activación de la inflamasoma NLRP3, reduciendo así la producción de citoquinas proinflamatorias como la interleucina 1 beta y la interleucina 18 . Los objetivos moleculares y las vías involucradas incluyen la inflamasoma NLRP3, la caspasa-1 y las vías de señalización descendentes que median la inflamación .
Compuestos Similares:
Singularidad de CY 09: CY 09 es único en su capacidad de inhibir selectiva y directamente la inflamasoma NLRP3 sin afectar otras inflamasomas o vías de señalización. Esta selectividad lo convierte en una herramienta valiosa para estudiar el papel específico de NLRP3 en diversas enfermedades y para desarrollar terapias dirigidas .
Comparación Con Compuestos Similares
Uniqueness of CY 09: CY 09 is unique in its ability to selectively and directly inhibit the NLRP3 inflammasome without affecting other inflammasomes or signaling pathways. This selectivity makes it a valuable tool for studying the specific role of NLRP3 in various diseases and for developing targeted therapies .
Actividad Biológica
The compound 4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic acid (CAS No. 1073612-91-5) is a thiazolidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural features, particularly the thiazolidine ring and the trifluoromethyl group. These structural components influence its interaction with biological targets, including enzymes and receptors.
- Antioxidant Activity : Studies suggest that thiazolidine derivatives can reduce oxidative stress by scavenging free radicals and enhancing the antioxidant defense system. This is particularly relevant in conditions characterized by oxidative damage .
- Antimicrobial Properties : Thiazolidine derivatives have shown promise as antimicrobial agents. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains, indicating a potential for developing new antibiotics .
- Cytotoxic Effects : Some thiazolidine derivatives exhibit cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways .
Case Studies
- Antioxidant Defense Mechanism :
- Antimicrobial Efficacy :
- Cytotoxicity Against Cancer Cells :
Data Tables
Property | Value |
---|---|
Molecular Weight | 423.43 g/mol |
CAS Number | 1073612-91-5 |
Antioxidant Activity | Significant reduction in ROS levels |
Antimicrobial Activity | Effective against Candida spp. |
Cytotoxicity IC50 | Low micromolar range |
Propiedades
IUPAC Name |
4-[[4-oxo-2-sulfanylidene-3-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3NO3S2/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTINRHPPGAPLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of CY-09?
A1: CY-09 directly targets the NLRP3 inflammasome, specifically the ATP-binding motif of the NLRP3 NACHT domain. []
Q2: How does CY-09 affect NLRP3 inflammasome activity?
A2: CY-09 inhibits NLRP3 ATPase activity, which disrupts the assembly and activation of the NLRP3 inflammasome. This, in turn, prevents the downstream production and release of pro-inflammatory cytokines like IL-1β and IL-18. [, , ]
Q3: What are the downstream effects of CY-09's interaction with NLRP3?
A3: By inhibiting NLRP3 inflammasome activation, CY-09 reduces inflammatory responses in various models. This includes mitigating neuroinflammation, alleviating pain, and protecting against organ damage in conditions like diabetic nephropathy and acute liver injury. [, , , ]
Q4: What is the molecular formula and weight of CY-09?
A4: While this information is not explicitly stated in the provided research, it can be calculated from the chemical name and structure. The molecular formula of CY-09 is C19H12F3NO3S2, and its molecular weight is 423.43 g/mol.
Q5: What in vitro models have been used to study CY-09's effects?
A7: CY-09 has been investigated in various in vitro models, including peritoneal macrophages stimulated with Shiga toxin [], albumin-treated renal tubular epithelial HK-2 cells [], and LPS-primed and nigericin-stimulated BMDMs. [] These studies demonstrate CY-09's efficacy in inhibiting NLRP3 inflammasome activation and its downstream consequences.
Q6: Has CY-09 been tested in animal models? What are the key findings?
A6: Yes, CY-09 has shown promising results in several animal models:
- Hemolytic Uremic Syndrome: CY-09 improved biochemical indicators, reduced renal injury, and increased survival rates in a mouse model of Shiga toxin-induced HUS. []
- Diabetic Nephropathy: CY-09 attenuated inflammation, oxidative stress, apoptosis, and fibrosis in the kidneys of db/db mice, highlighting its potential in treating DN. []
- Acute Liver Injury: CY-09 effectively suppressed NLRP3 inflammasome activation in Kupffer cells and mitigated liver injury in a mouse model of thioacetamide-induced liver injury aggravated by hyperglycemia. [, ]
- Ischemic Stroke: In a mouse model of diabetes, CY-09 alleviated cardiac dysfunction following ischemic stroke, suggesting a potential therapeutic role for stroke complications in diabetic patients. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.